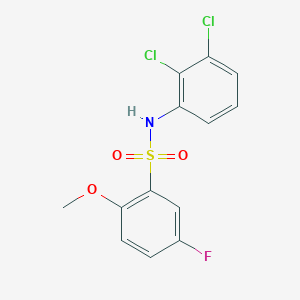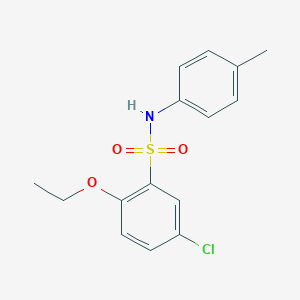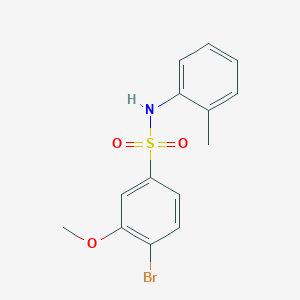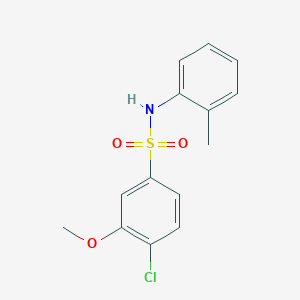![molecular formula C12H13BrN2O3S B288431 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether, also known as BISEE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BISEE is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether involves its interaction with HSP90, which is a chaperone protein that plays a crucial role in the folding and stabilization of various proteins involved in cell growth and survival. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether binds to the ATP-binding site of HSP90, thereby inhibiting its function and leading to the degradation of its client proteins. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has been shown to have various biochemical and physiological effects. Studies have shown that 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has been studied for its effects on the immune system and has been shown to modulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether in lab experiments include its specificity for HSP90, which makes it a potent inhibitor of cancer cell growth. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system. The limitations of using 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Zukünftige Richtungen
For research on 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether include the development of more efficient synthesis methods, the study of its efficacy in vivo, and the identification of its potential applications in other fields of scientific research. Additionally, further studies are needed to determine the optimal dosage and administration of 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether and to investigate its potential side effects.
Synthesemethoden
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether can be synthesized using various methods, including the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl chloride in the presence of a base. The resulting compound is then reduced using a suitable reducing agent to obtain 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether. Other methods of synthesis include the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl azide or the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl hydrazine.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether inhibits the growth of cancer cells by targeting the heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has also been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in prostate cancer cells. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
Eigenschaften
Produktname |
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether |
|---|---|
Molekularformel |
C12H13BrN2O3S |
Molekulargewicht |
345.21 g/mol |
IUPAC-Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C12H13BrN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-14-9(15)2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
XXBMZCFLYIAQBW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Br |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















